molecular formula C11H12O4 B13741528 5-(3,4-Dioxocyclohexa-1,5-dien-1-YL)pentanoic acid CAS No. 2041-29-4

5-(3,4-Dioxocyclohexa-1,5-dien-1-YL)pentanoic acid

Cat. No.: B13741528
CAS No.: 2041-29-4
M. Wt: 208.21 g/mol
InChI Key: RXOFIMTVNDLTPT-UHFFFAOYSA-N
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Description

5-(3,4-Dioxocyclohexa-1,5-dien-1-YL)pentanoic acid is an organic compound that features a cyclohexadienone ring structure attached to a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dioxocyclohexa-1,5-dien-1-YL)pentanoic acid typically involves the following steps:

    Formation of the Cyclohexadienone Ring: This can be achieved through the oxidation of a suitable precursor, such as a cyclohexene derivative, using oxidizing agents like potassium permanganate or chromium trioxide.

    Attachment of the Pentanoic Acid Chain: This step may involve a Friedel-Crafts acylation reaction, where the cyclohexadienone ring is reacted with a pentanoic acid derivative in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation to form more oxidized derivatives.

    Reduction: Reduction reactions can convert the cyclohexadienone ring to a cyclohexanol ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the cyclohexadienone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (for electrophilic substitution), organolithium reagents (for nucleophilic substitution).

Major Products

    Oxidation: More oxidized cyclohexadienone derivatives.

    Reduction: Cyclohexanol derivatives.

    Substitution: Functionalized cyclohexadienone derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Potential use in drug development due to its unique structure.

    Industry: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3,4-Dioxocyclohexa-1,5-dien-1-YL)pentanoic acid would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Interaction with Receptors: Modulating receptor activity.

    Pathway Involvement: Affecting biochemical pathways related to its structure.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexadienone Derivatives: Compounds with similar ring structures.

    Pentanoic Acid Derivatives: Compounds with similar side chains.

Properties

CAS No.

2041-29-4

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

5-(3,4-dioxocyclohexa-1,5-dien-1-yl)pentanoic acid

InChI

InChI=1S/C11H12O4/c12-9-6-5-8(7-10(9)13)3-1-2-4-11(14)15/h5-7H,1-4H2,(H,14,15)

InChI Key

RXOFIMTVNDLTPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C(=O)C=C1CCCCC(=O)O

Origin of Product

United States

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